3-Phenylprop-2-enethioamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
(E)-3-phenylprop-2-enethioamide |
InChI |
InChI=1S/C9H9NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ |
InChI Key |
HIJXCSPSAVIBMJ-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=S)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Phenylprop 2 Enethioamide and Its Derivatives
Established Synthetic Routes and Mechanistic Considerations
Traditional methods for the synthesis of 3-Phenylprop-2-enethioamide often rely on direct functional group transformation or condensation strategies. These routes are valued for their reliability and the foundational mechanistic insights they provide into the reactivity of the involved intermediates.
Thionation Strategies (e.g., using Lawesson's Reagent)
The most direct and common method for synthesizing this compound is the thionation of its corresponding amide, (E)-cinnamamide. This process involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S).
Lawesson's Reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a premier agent for this transformation. thieme-connect.comrsc.orgorganic-chemistry.orgresearchgate.net It is known for its mild reaction conditions and high efficiency compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀). rsc.org The synthesis of (E)-3-phenylprop-2-enethioamide from (E)-cinnamamide is typically achieved by reacting it with Lawesson's reagent in a dry solvent such as tetrahydrofuran (B95107) (THF) at ambient temperature. nih.govthieme-connect.com One reported procedure specifies a reaction time of 8 hours, affording the product in a 52% yield after purification. nih.govthieme-connect.com
The mechanism of thionation with Lawesson's Reagent is believed to proceed through a dissociative pathway where the dimeric reagent is in equilibrium with a reactive dithiophosphine ylide monomer. thieme-connect.comrsc.orgrsc.org This monomer reacts with the carbonyl oxygen of the amide to form a four-membered thiaoxaphosphetane intermediate. rsc.orgresearchgate.net The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which yields the desired thiocarbonyl compound and a stable P=O containing byproduct. organic-chemistry.orgrsc.org The reactivity for thionation is generally higher for amides and ketones compared to esters. rsc.orgrsc.org
An alternative, though often requiring harsher conditions, involves the use of phosphorus pentasulfide (P₂S₅). For instance, (E)-3-Phenylprop-2-enethioamide can be prepared by treating (E)-cinnamamide with P₂S₅ in anhydrous pyridine (B92270) at reflux for 2 hours. researchgate.net
| Starting Material | Thionating Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| (E)-Cinnamamide | Lawesson's Reagent | THF | Room Temperature, 8h | 52% | nih.gov, thieme-connect.com |
| (E)-Cinnamamide | Phosphorus Pentasulfide (P₂S₅) | Pyridine | Reflux, 2h | Not Specified | researchgate.net |
Condensation Reactions Involving Thioxopropanenitrile Intermediates
Derivatives of this compound, particularly those with a cyano group at the 2-position, are commonly synthesized through condensation reactions. A key precursor for these syntheses is 2-cyanoethanethioamide (cyanothioacetamide).
The Knoevenagel condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with a compound containing an active methylene (B1212753) group, like 2-cyanoethanethioamide, provides a direct route to 2-cyano-3-phenylprop-2-enethioamide (B11726028). chemistryviews.orgrsc.org This reaction is typically carried out in a solvent like ethanol (B145695) and is heated to around 45-50 °C. chemistryviews.orgrsc.org The reaction often requires a basic catalyst to facilitate the deprotonation of the active methylene group. chemistryviews.org These cyanated thioamide derivatives are themselves valuable intermediates for the synthesis of more complex heterocyclic structures. scispace.comresearchgate.netresearchgate.net
Multi-Component Reactions for Structural Elaboration
This compound and its precursors serve as key building blocks in multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step. These reactions are highly efficient as they form multiple bonds in one operation.
For example, 2-cyano-3-phenylprop-2-enethioamide can react with other components to build elaborate heterocyclic systems. In one instance, it reacts with 3-oxobutanamide to produce a pyridinthione derivative. researchgate.net Similarly, cyanothioacetamide, the precursor to the aforementioned derivative, is widely used in three-component reactions. It can be condensed with an aromatic aldehyde and a 1,3-dicarbonyl compound to yield substituted pyridinethiones. scispace.com Another example involves the reaction of a thieno[2,3-b]thiophene (B1266192) derivative with 2-cyano-2-arylmethylene-thioacetamide (a derivative of the target compound) to create a more complex, fused heterocyclic system. researchgate.net
Catalytic Approaches in this compound Synthesis
The development of catalytic methods has provided more efficient and selective routes for the synthesis of thioamides and their derivatives. These approaches include both base-catalyzed and transition metal-catalyzed reactions, expanding the synthetic toolbox significantly.
Base-Catalyzed Methods
Base catalysis is fundamental to several synthetic routes for this compound derivatives. As mentioned in section 2.1.2, the Knoevenagel condensation between benzaldehyde and 2-cyanoethanethioamide is typically facilitated by a base. chemistryviews.org Organic bases such as triethylamine (B128534) (TEA) or piperidine (B6355638) are commonly employed. chemistryviews.orgrsc.org The base abstracts a proton from the active methylene group of 2-cyanoethanethioamide, generating a nucleophilic carbanion which then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the final product, 2-cyano-3-phenylprop-2-enethioamide. chemistryviews.orgrsc.org
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| 2-Cyanoethanethioamide | Benzaldehyde | Triethylamine | Ethanol | 50 °C, 30 min | chemistryviews.org |
| 2-Cyanoethanethioamide | Benzaldehyde | Piperidine | Ethanol | Not Specified | scispace.com |
Transition Metal-Catalyzed Coupling Reactions
While the direct synthesis of this compound via transition metal-catalyzed coupling is not prominently featured in the literature, the thioamide functional group is a versatile handle for a wide array of such reactions to produce its derivatives. mdpi.com Catalysts based on palladium, copper, rhodium, and nickel are frequently used to functionalize thioamides or synthesize them from various precursors.
Copper-Catalyzed Reactions: Copper catalysts are effective in synthesizing aryl thioamides from aryl aldehydes and a sulfur source. thieme-connect.comorganic-chemistry.org Copper(I) bromide has also been used to catalyze the coupling of thioamides with diazocarbonyl compounds to yield enamino esters and enaminones. nih.govacs.org
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for C-C and C-N bond formation. Thioamides can participate in Suzuki-Miyaura coupling reactions, where they serve as precursors to Pd-carbene intermediates for coupling with boronic acids. nih.govresearchgate.net Other palladium-catalyzed transformations include the C-N cleavage of thioamides to form thionoesters rsc.orgscispace.com and domino reactions to assemble complex heterocycles. thieme-connect.com
Rhodium and Iridium-Catalyzed Reactions: The thioamide group can act as a directing group in C-H activation/functionalization reactions. Rhodium researchgate.netoup.comsnnu.edu.cn and Iridium bohrium.com catalysts have been employed for the direct C-H vinylation or arylation of substrates containing a thioamide moiety.
Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative for certain transformations. For example, a simple nickel acetate/phosphine system can catalyze the selective C-alkylation of thioacetamides using primary alcohols. rsc.org
These catalytic methods highlight the synthetic utility of the thioamide functional group present in this compound, enabling its incorporation into a vast range of more complex molecular architectures.
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and related thioamides is a significant focus of modern chemical research. researchgate.net The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. wordpress.comqut.edu.au This involves a shift from traditional synthetic routes, which often rely on toxic reagents and volatile organic solvents, towards more environmentally benign alternatives. researchgate.net Key principles such as waste prevention, maximizing atom economy, and using safer solvents and reagents are central to these new strategies. researchgate.netacs.orgskpharmteco.com
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org Synthetic methods should be designed to maximize this incorporation, thereby minimizing waste. acs.org In the context of thioamide synthesis, this means moving away from methods that use stoichiometric reagents which generate significant byproducts.
Reaction efficiency is another critical metric, often evaluated by chemical yield, reaction time, and energy consumption. High-yielding reactions that proceed under mild conditions are preferred. For instance, various protocols for synthesizing thioamides from nitriles or aldehydes report good to excellent yields (70-95%), indicating high reaction efficiency. organic-chemistry.orgrsc.org
One green approach is the multicomponent Willgerodt–Kindler reaction, which synthesizes thioamides from aldehydes, secondary amines, and elemental sulfur. rsc.org This method often achieves high yields (76-93%) under mild conditions (45–60 °C), showcasing high reaction efficiency. rsc.org Another efficient method involves reacting nitriles with thioacetic acid in the presence of calcium hydride under solvent-free conditions, affording thioamides in good to excellent yields (76–95%) within a short reaction time (1–1.5 hours). organic-chemistry.orgorganic-chemistry.org These methods represent a significant improvement over traditional techniques that may require harsh conditions or produce more waste. organic-chemistry.org
Below is a table comparing the efficiency of different thioamide synthesis methods applicable to this compound and its derivatives.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range | Reference |
|---|---|---|---|---|---|
| Willgerodt–Kindler Reaction | Aldehydes, Secondary Amines, Sulfur | Deep Eutectic Solvent (DES) | 45-60 °C, 5 hours | 76-93% | rsc.org |
| Thionation from Nitriles | Nitriles, Thioacetic Acid | Calcium Hydride | Solvent-free, 80 °C, 1-1.5 hours | 76-95% | organic-chemistry.org |
| Thionation from Nitriles | Aryl Nitriles, Sodium Sulfide (B99878) (Na2S·9H2O) | [DBUH][OAc] (Ionic Liquid) | Room Temperature, 2 hours | 70-91% | rsc.org |
| Thionation of Amides | Amides | Lawesson's Reagent | Dry THF, Room Temp, 8 hours | 52-77% | researchgate.netsemanticscholar.org |
The selection of solvents and reagents plays a crucial role in the environmental footprint of a synthetic process. Green chemistry encourages the use of non-toxic, biodegradable, and recyclable solvents. rsc.org
A significant advancement in this area is the use of Deep Eutectic Solvents (DESs) as a green reaction medium. rsc.orgrsc.org A choline (B1196258) chloride-urea-based DES, for example, has been used to synthesize thioamides in high yields. researchgate.netrsc.orgrsc.org This DES is not only an environmentally benign solvent but can also act as a catalyst, eliminating the need for additional, potentially toxic catalysts. rsc.org Furthermore, DESs are often biodegradable, have low toxicity, and can be recycled multiple times without significant loss of activity, which reduces waste and cost. rsc.orgrsc.org
Water is another sustainable solvent utilized in greener thioamide synthesis protocols. organic-chemistry.orgrhhz.net For instance, the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles has been achieved in water using molecular oxygen as the oxidant, avoiding hazardous organic solvents and toxic oxidizing agents. rhhz.net
Regarding reagents, the direct use of elemental sulfur is a greener alternative to traditional thionating agents like Lawesson's reagent or phosphorus pentasulfide, which can be hazardous and generate problematic waste. organic-chemistry.org Similarly, using sodium sulfide (Na₂S·9H₂O) as a sulfur source in an ionic liquid at room temperature provides a simple and eco-friendly route to thioamides. rsc.org
Stereoselective Synthesis of this compound Derivatives
Stereoselectivity is paramount when synthesizing biologically active molecules, as different stereoisomers can have vastly different properties. For derivatives of this compound, controlling the geometry of the carbon-carbon double bond and creating chiral centers via asymmetric reactions are key challenges.
The this compound molecule contains an α,β-unsaturated system where the geometry of the double bond can be either E (trans) or Z (cis). Maintaining a specific configuration is often crucial.
The synthesis of (E)-3-phenylprop-2-enethioamide can be achieved with retention of the olefin geometry starting from (E)-cinnamic acid. researchgate.netsemanticscholar.org The process involves converting the carboxylic acid to the corresponding amide, (E)-cinnamamide, which is then subjected to thionation. semanticscholar.org A common method for this thionation step is the use of Lawesson's reagent in a solvent like tetrahydrofuran (THF) at room temperature. researchgate.netsemanticscholar.org Spectroscopic analysis, specifically ¹H NMR, is used to confirm the retention of the (E)-configuration. The large vinylic coupling constant (J = 15.6 Hz) for the olefinic protons is characteristic of a trans relationship, confirming that the geometry is preserved throughout the synthetic sequence. researchgate.netsemanticscholar.org
Conversely, stereoselective synthesis of (Z)-enethiols and their derivatives has been achieved through a vinylic Sₙ2 reaction. This reaction involves exposing (E)-β-alkylvinyl(phenyl)-λ³-iodanes to thioamides, resulting in the formation of the inverted (Z)-enethiol derivatives. nih.gov
| Target Compound | Starting Material | Key Transformation | Stereochemical Outcome | Analytical Confirmation | Reference |
|---|---|---|---|---|---|
| (E)-3-Phenylprop-2-enethioamide | (E)-Cinnamic acid | Amidation followed by thionation with Lawesson's reagent | Retention of E-configuration | ¹H NMR vinylic coupling constant (J = 15.6 Hz) | researchgate.netsemanticscholar.org |
| (Z)-Enethiol Derivatives | (E)-Alkenyl(phenyl)-λ³-iodanes and Thioamides | Vinylic Sₙ2 Reaction | Inversion to Z-configuration | Spectroscopic analysis | nih.gov |
Asymmetric conjugate addition is a powerful method for creating stereogenic centers in a molecule. nih.gov For derivatives of this compound, this strategy can be employed by adding a nucleophile to the β-carbon of the α,β-unsaturated thioamide system, controlled by a chiral catalyst or auxiliary. This approach allows for the enantioselective synthesis of all-carbon quaternary stereogenic centers or the introduction of heteroatoms with high stereocontrol. nih.gov
While specific examples for this compound are specialized, the general methodology is well-established for related α,β-unsaturated systems. For instance, copper-catalyzed asymmetric conjugate addition of alkylzirconium or organoaluminum reagents to α,β-unsaturated esters and enones is a highly efficient process. nih.govrsc.org These methods can deliver products with high yields and excellent enantioselectivity (up to >98% ee). nih.gov
Another relevant strategy is the Michael addition of chiral lithium amides to α,β-unsaturated esters. beilstein-journals.org For example, the addition of a chiral amine to a derivative of cinnamic acid can proceed with excellent stereoselectivity, yielding a single diastereomer of a β-amino ester. beilstein-journals.org This intermediate could then be converted to the corresponding chiral thioamide derivative, demonstrating how conjugate addition can be a key step in the stereoselective synthesis of complex analogs of this compound.
Reactivity and Mechanistic Investigations of 3 Phenylprop 2 Enethioamide
Reactivity of the Thiocarbonyl Moiety
The thiocarbonyl group (C=S) is a key functional group in 3-phenylprop-2-enethioamide, known for its distinct reactivity compared to its carbonyl (C=O) analog. The lower electronegativity and greater polarizability of sulfur make the thiocarbonyl carbon more susceptible to nucleophilic attack and the sulfur atom a target for electrophiles. Thiocarbonyls are also recognized for their ability to act as both dienes and dienophiles in cycloaddition reactions. rsc.org
Nucleophilic Additions and Substitutions
The thiocarbonyl carbon of this compound is an electrophilic center that readily undergoes nucleophilic attack. This reactivity is fundamental to the synthesis of various heterocyclic compounds. For instance, the reaction of this compound with α-haloketones, such as 2-bromo-1-(3,4-dimethylphenyl)ethanone, in refluxing ethanol (B145695) leads to the formation of thiazole (B1198619) derivatives. researchcommons.org This transformation proceeds through a nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration.
Thioamides, including this compound, possess bifunctional properties due to the presence of both nitrogen and sulfur atoms, allowing them to act as either electrophilic or nucleophilic reagents in the formation of various heterocycles. iucr.org The reaction with nitrones in the presence of solar thermal energy represents an unusual case of nucleophilic addition, leading to the synthesis of complex heterocyclic systems. researchgate.net
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| α-Haloketone | 2-bromo-1-(3,4-dimethylphenyl)ethanone / ethanol, reflux | Thiazole derivative | researchcommons.org |
| Nitrone | Solar thermal energy | Complex heterocycles | researchgate.net |
Electrophilic Activations and Subsequent Transformations
The sulfur atom of the thiocarbonyl group in this compound is nucleophilic and can be activated by electrophiles. This activation enhances the reactivity of the molecule, facilitating subsequent transformations. For example, N-sulfinyl dienophiles, which are highly reactive dipolar ionic compounds, can be generated from thioamides and utilized in cycloaddition reactions. rsc.org The activation of the thiocarbonyl group can also be achieved through the use of Lewis acids, which coordinate to the sulfur atom and increase the electrophilicity of the thiocarbonyl carbon.
Reactivity of the α,β-Unsaturated System
The α,β-unsaturated system in this compound, consisting of a double bond conjugated with the thiocarbonyl group, is a site for various addition and cycloaddition reactions.
Michael-Type Additions to the Activated Alkene
The activated alkene in this compound is susceptible to Michael-type additions, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation. For example, the reaction of 3-aryl-2-cyanothioacrylamides with active methylene (B1212753) compounds like malononitrile (B47326) can proceed via a Michael addition. researchgate.net This type of reaction, often initiated by a base, involves the nucleophilic attack on the double bond. researchgate.netresearchgate.net
The reaction of 2-cyano-3-phenylprop-2-enethioamide (B11726028) with bromoketones can also proceed through an initial Michael-type adduct, leading to intramolecular cyclization. nih.gov Furthermore, the reaction of 3-aryl-2-cyanoprop-2-enethioamides with carbonyl compounds in the presence of piperidine (B6355638) can initiate a Michael addition, followed by cyclization and oxidation to yield dihydropyridines. mdpi.com
| Nucleophile | Reagent/Conditions | Product Type | Reference |
| Malononitrile | Basic conditions | Adduct | researchgate.net |
| Bromoketone | - | Cyclized product | nih.gov |
| Carbonyl Compound | Piperidine | Dihydropyridine | mdpi.com |
Cycloaddition Reactions (e.g., [2+4] cycloadditions, dimerization processes)
The α,β-unsaturated system of this compound can participate in cycloaddition reactions, acting as a dienophile. In a notable example, the E-isomer of 2-cyano-3-phenylprop-2-enethioamide undergoes dimerization through a [4+2] cycloaddition (Diels-Alder reaction) in the presence of iodide or bromide to form dihydro-2H-thiopyran derivatives. rsc.org This highlights the ability of the thiocarbonyl moiety to participate as a dienophile.
Furthermore, 3-aryl-2-cyanothioacrylamides can undergo reversible oligomerization via a [2s+4s] cycloaddition to form substituted 3,4-dihydro-2H-thiopyrans. tandfonline.com The reaction of 2-chloro-2-(1,3-dithiol-2-ylidene)ethanethioamides with activated alkynes can also lead to cycloaddition products, forming complex thiophene (B33073) derivatives. nih.gov
| Reaction Type | Reactant/Conditions | Product Type | Reference |
| [4+2] Cycloaddition (Dimerization) | Iodide or Bromide | Dihydro-2H-thiopyran | rsc.org |
| [2s+4s] Cycloaddition (Oligomerization) | - | 3,4-dihydro-2H-thiopyran | tandfonline.com |
| Cycloaddition | Activated alkynes | Thiophene derivative | nih.gov |
Rearrangement Reactions Involving the this compound Scaffold
The this compound scaffold can undergo rearrangement reactions, often leading to the formation of different heterocyclic systems. One such example involves the reductive rearrangement of related oxodithioles. While the intended reaction to form 1,3-oxothiazine-4-thiones failed, the reaction instead yielded (Z)-3-mercapto-3-phenylprop-2-enethioamide, indicating a ring-opening rearrangement. canterbury.ac.nz Thioamides are known to be versatile precursors for various heterocyclic compounds through reactions that can involve rearrangements. iucr.org
Transformational Chemistry to Diverse Functional Groups
The unique constitution of this compound allows for its conversion into a variety of other functional groups and molecular scaffolds through cyclization, reduction, and oxidation reactions.
This compound is a prominent building block for the synthesis of heterocyclic compounds, particularly substituted thiazoles. The most common method for this transformation is the Hantzsch thiazole synthesis. arkat-usa.org This reaction involves the condensation of the thioamide with an α-halocarbonyl compound. The reaction proceeds by nucleophilic attack of the sulfur atom on the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. arkat-usa.org
For instance, the reaction of (E)-3-phenylprop-2-enethioamide with various α-halo ketones or esters in ethanol at elevated temperatures affords (E)-2-styrylthiazoles in good yields. arkat-usa.org The retention of the (E)-configuration of the styryl double bond is a notable feature of this synthesis. arkat-usa.org
Table 1: Synthesis of (E)-2-Styrylthiazoles from this compound via Hantzsch Reaction arkat-usa.org
| α-Halo Carbonyl Compound | Resulting Thiazole Product |
|---|---|
| 2-Chloro-1-phenylethan-1-one | (E)-2-Styryl-4-phenylthiazole |
| Ethyl 2-chloroacetoacetate | Ethyl (E)-2-(2-styryl)thiazole-5-carboxylate |
| 3-Chloroacetylacetone | 1-((E)-2-(2-Styryl)thiazol-4-yl)ethan-1-one |
| 2-Bromo-1-(4-bromophenyl)ethanone | 4-(4-Bromophenyl)-(E)-2-styrylthiazole |
Furthermore, derivatives of this compound can be used to synthesize other heterocyclic systems. For example, 3-amino-3-phenylprop-2-enethioamide (B1375958) undergoes oxidative cyclization with iodine or bromine to yield 3-phenylisothiazol-5-amine (B175640) or its brominated analogue, respectively. thieme-connect.de Similarly, 2-cyano-3-phenylprop-2-enethioamide reacts with α-haloketones to produce 2-substituted thiazoles, demonstrating the versatility of the underlying molecular framework in heterocyclic synthesis. researchcommons.orgnih.gov
The reduction of this compound can target either the carbon-carbon double bond, the thioamide group, or both. Strong reducing agents like lithium aluminum hydride (LAH) are expected to reduce both functionalities. Analogous to the reduction of cinnamaldehyde (B126680) with LAH which yields 3-phenylpropan-1-ol, the reduction of this compound would likely produce 3-phenylpropan-1-amine through the reduction of both the alkene and the thioamide. youtube.com Selective reduction of the double bond while preserving the thioamide can be challenging but may be achievable using catalytic hydrogenation with specific catalysts.
The oxidation of this compound primarily targets the electron-rich carbon-carbon double bond. Studies on similar 3-phenyl-2-propene compounds show that oxidation often leads to cleavage of the double bond, yielding products such as benzaldehyde (B42025) and benzoic acid. rsc.org Epoxidation of the double bond to form an oxirane ring is another common oxidation pathway. rsc.org The thioamide group itself can be sensitive to oxidation, potentially leading to the formation of sulfoxides or other sulfur-oxygen species, although this is less commonly the primary reaction pathway compared to the reaction at the C=C bond.
Table 2: Potential Products from Reduction and Oxidation of this compound
| Reaction Type | Reagent (Example) | Potential Product(s) |
|---|---|---|
| Full Reduction | Lithium Aluminum Hydride (LAH) | 3-Phenylpropan-1-amine |
| Oxidation | m-CPBA or O₃ | 3-Phenyloxirane-2-carbothioamide |
| Oxidative Cleavage | KMnO₄ (hot, conc.) | Benzaldehyde, Benzoic Acid |
Catalyzed Reactions and Detailed Mechanistic Pathways
Catalysis offers sophisticated control over the reactivity of this compound, enabling transformations that are otherwise difficult to achieve and allowing for the development of stereoselective processes.
N-Heterocyclic carbenes (NHCs) are powerful organocatalysts that can reverse the polarity of functional groups, a concept known as umpolung. bohrium.com In the context of α,β-unsaturated systems like this compound, an NHC can add to the β-carbon, which is typically electrophilic, to generate a nucleophilic intermediate. This is analogous to the well-established NHC-catalyzed reactions of α,β-unsaturated aldehydes (enals), where the addition of the NHC leads to the formation of a Breslow intermediate or a homoenolate equivalent. nih.govnih.gov
This NHC-generated nucleophilic species from this compound can then participate in a variety of annulation reactions. For example, in a domino reaction, the NHC-thioamide adduct could act as a nucleophile, attacking an electrophile (such as a chalcone (B49325) or an imine) to initiate a cascade sequence involving Michael addition and subsequent cyclization to form complex carbocyclic or heterocyclic rings. nih.gov The bulky nature of many NHC catalysts can also help suppress side reactions. nih.gov
The development of asymmetric reactions using this compound is a key area of research, enabling the synthesis of chiral molecules. This is often achieved using chiral catalysts that create a chiral environment around the substrate, directing the reaction to favor one enantiomer over the other. nih.gov
Chiral Organocatalysts: Bifunctional thiourea (B124793) catalysts derived from chiral scaffolds like (R,R)-1,2-diphenylethylenediamine have proven effective in promoting enantioselective Michael additions. rsc.org Such a catalyst could activate this compound through hydrogen bonding to the thioamide N-H and sulfur atoms, while simultaneously activating a Michael acceptor, facilitating a highly stereocontrolled carbon-carbon bond formation.
Chiral Metal Catalysts: Transition metal complexes featuring chiral ligands are widely used for a plethora of enantioselective transformations. mdpi.com For instance, a chiral copper-Box complex could catalyze an enantioselective conjugate addition of a nucleophile to the β-position of this compound. Similarly, chiral iridium or nickel complexes are known to mediate enantioselective radical reactions, which could be applied to this substrate. nih.govmdpi.com
The alkene moiety in this compound is susceptible to radical addition. A radical species can add to the double bond to form a new, more stable radical intermediate, which can then be trapped or participate in further reactions. This approach can be used in annulation strategies to build complex ring systems. dtu.dk
For example, a three-point double annulation, known as phenalenannulation, uses radical reactions to convert an aromatic ring into a pyrene (B120774) structure. nih.gov While not directly demonstrated on this compound, the principles suggest that radical-initiated cyclizations could be a powerful tool. Palladium-catalyzed annulation reactions, which may proceed through radical or organometallic intermediates, also offer a sophisticated method for constructing fused ring systems. pku.edu.cn For instance, a palladium catalyst could coordinate to the alkyne and initiate a [3+2] annulation process with an appropriate reaction partner, leading to five-membered rings. pku.edu.cn
Applications of 3 Phenylprop 2 Enethioamide As a Synthetic Building Block
Construction of Diverse Heterocyclic Compounds
The presence of both a nucleophilic sulfur atom and a dienophilic carbon-carbon double bond, along with other reactive sites, makes 3-phenylprop-2-enethioamide an excellent precursor for various cyclization reactions, leading to the formation of a multitude of heterocyclic frameworks.
Thiazole (B1198619) Derivatives
The synthesis of thiazole derivatives is a prominent application of this compound. The classical Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone, is a widely employed method. bepls.comresearchgate.net In this reaction, the sulfur atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to afford the corresponding thiazole. nih.gov
For instance, the reaction of this compound with α-chloro ketones under appropriate conditions is expected to yield 2-(styryl)thiazole derivatives. The reaction conditions can be optimized, with microwave-assisted synthesis often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov The use of environmentally benign one-pot procedures has also been reported for Hantzsch-type syntheses. bepls.comnih.gov
Table 1: Representative Synthesis of Thiazole Derivatives from Thioamides
| Thioamide Precursor | α-Haloketone | Reaction Conditions | Product | Reference |
| Thioamide | 2-Chloro-1-phenylethanone | Methanol, 90°C, 30 min (Microwave) | 2-Amino-4-phenylthiazole | nih.gov |
| Thiourea (B124793) | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | EtOH/Water, 65°C | Substituted Hantzsch thiazole derivative | nih.gov |
1,3-Thiazine Systems
The construction of the six-membered 1,3-thiazine ring system can also be achieved using this compound as a key precursor. pharmacophorejournal.com The synthesis of 1,3-thiazines often involves the reaction of a three-carbon synthon with a C-N-S fragment. As an α,β-unsaturated thioamide, this compound can provide the C-C-C-S-N backbone, which can then cyclize with a suitable one-carbon electrophile.
Alternatively, cycloaddition reactions can be employed. For instance, the reaction of α,β-unsaturated thioamides with electron-rich alkenes or enamines can lead to the formation of tetrahydro-1,3-thiazine derivatives. nih.gov The synthesis of 1,3-thiazine derivatives is of significant interest as this heterocyclic core is found in a number of biologically active compounds, including the cephalosporin (B10832234) antibiotics. jocpr.com
Thiopyran Derivatives
The conjugated diene-like system within this compound makes it a suitable candidate for [4+2] cycloaddition reactions, also known as Diels-Alder reactions, to form thiopyran derivatives. researchgate.netnih.gov In these reactions, the α,β-unsaturated thioamide can act as a dienophile, reacting with a suitable diene. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the thioamide group. nih.gov
For example, the reaction of this compound with an electron-rich diene, under thermal or Lewis acid-catalyzed conditions, would be expected to yield a substituted tetrahydrothiopyran. mnstate.eduatc.io The regioselectivity and stereoselectivity of such reactions are governed by the electronic and steric properties of both the diene and the dienophile. researchgate.net
Table 2: Diels-Alder Reactions for the Synthesis of Six-Membered Rings
| Diene | Dienophile | Reaction Conditions | Product Type | Reference |
| 1,3-Butadiene | Maleic anhydride | Xylene, Reflux | Cyclohexene derivative | mnstate.edu |
| 2,3-Dimethyl-1,3-butadiene | Maleic anhydride | Heat | Tetrahydrothiopyran precursor | atc.io |
Pyrazolopyrimidine Frameworks
The synthesis of fused heterocyclic systems, such as pyrazolopyrimidines, can be accomplished using this compound. A common strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of a 3-aminopyrazole (B16455) with an α,β-unsaturated carbonyl compound or its equivalent. nih.govresearchgate.netnih.govmdpi.com
By analogy, the reaction of this compound with a 3-aminopyrazole derivative is a plausible route to pyrazolo[1,5-a]pyrimidine-thiones. In this reaction, the amino group of the pyrazole (B372694) would act as a nucleophile, attacking the β-carbon of the α,β-unsaturated thioamide, followed by an intramolecular cyclization and elimination of water to form the fused heterocyclic system. nih.govmdpi.com Multicomponent reactions involving an aminopyrazole, an aldehyde, and a thioamide could also provide a direct route to these complex frameworks. nih.govnih.gov
Other Nitrogen and Sulfur-Containing Heterocycles
The reactivity of this compound extends to the synthesis of a variety of other nitrogen and sulfur-containing heterocycles. For example, its reaction with β-ketoesters, such as ethyl acetoacetate, in the presence of a base can lead to the formation of pyrimidine-2-thione derivatives. This reaction proceeds through an initial Michael addition of the enolate of the β-ketoester to the α,β-unsaturated system of the thioamide, followed by intramolecular cyclization and dehydration.
Furthermore, reaction with enamines can lead to the formation of piperidin-2-thione derivatives. The enamine adds to the β-position of the thioamide, and subsequent cyclization and proton transfer afford the six-membered heterocyclic ring. These reactions highlight the versatility of this compound in constructing a range of heterocyclic scaffolds.
Integration into Complex Organic Molecule Synthesis
Beyond the construction of simple heterocyclic rings, this compound serves as a valuable building block for the assembly of more complex organic molecules, including those with potential pharmacological activity. nih.govnih.gov Its ability to participate in multicomponent reactions (MCRs) makes it particularly attractive for the rapid generation of molecular diversity. nih.govnih.gov
In MCRs, three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all the reactants. The diverse reactivity of this compound allows it to be incorporated into various MCRs to generate complex heterocyclic libraries. For example, a one-pot reaction involving this compound, an aldehyde, and an isocyanide could potentially lead to highly substituted heterocyclic scaffolds.
While specific examples of the total synthesis of complex natural products starting from this compound are not extensively documented, its role as a precursor to pharmacologically relevant benzamide (B126) derivatives has been demonstrated. nih.govnih.gov The thioamide can be converted to the corresponding amide, which can then be further functionalized. The styryl moiety also provides a handle for further transformations, such as oxidation, reduction, or participation in further cycloaddition reactions, thereby enabling the construction of intricate molecular architectures.
Precursors for Natural Product Scaffolds
While direct applications of this compound in the total synthesis of natural products are not extensively documented, its potential as a precursor to heterocyclic scaffolds found in numerous natural products is significant. The thioamide functionality is a key component in the synthesis of various nitrogen- and sulfur-containing heterocycles.
For instance, thioamides are well-established precursors to thiadiazoles , a class of five-membered heterocyclic compounds. isres.orgnih.gov The oxidative dimerization of thioamides or their reaction with hydrazonoyl halides can yield various substituted 1,3,4-thiadiazoles. nih.gov These scaffolds are present in a range of biologically active natural products.
Furthermore, the α,β-unsaturated system of this compound allows for its use in the construction of pyrimidine (B1678525) rings. Chalcones, which are α,β-unsaturated ketones structurally related to the carbon skeleton of this compound, are known to react with urea (B33335), thiourea, or guanidine (B92328) to form pyrimidine derivatives. derpharmachemica.com By analogy, this compound could serve as a synthon for pyrimidine-based natural product scaffolds.
Below is a table of representative natural products containing thiadiazole and pyrimidine scaffolds, illustrating the relevance of these structures in medicinal chemistry.
| Scaffold | Natural Product Example | Biological Activity |
| Thiadiazole | Not a direct natural product, but the scaffold is a key pharmacophore in many synthetic bioactive molecules. | Anticancer, antimicrobial, anti-inflammatory nih.gov |
| Pyrimidine | Thiamine (Vitamin B1) | Essential nutrient |
| Pyrimidine | Saxitoxin | Neurotoxin |
Building Blocks for Fine Chemicals and Specialty Materials
The same reactivity that makes this compound a potential precursor for natural product scaffolds also positions it as a valuable building block for the synthesis of fine chemicals and specialty materials. The resulting heterocyclic compounds, such as thiadiazoles and pyrimidines, are themselves important classes of fine chemicals with a wide array of applications.
Substituted 1,3,4-thiadiazoles , for example, are utilized in the development of pharmaceuticals, agrochemicals, and as corrosion inhibitors. nih.gov Their diverse biological activities have led to their investigation as potential therapeutic agents. encyclopedia.pub
Pyrimidines and their derivatives are fundamental components of nucleic acids (DNA and RNA) and are also found in many synthetic drugs, including barbiturates and certain anticancer agents. srce.hr The synthesis of novel pyrimidine derivatives from readily available starting materials like this compound is therefore of significant interest in medicinal chemistry and materials science.
The following table showcases examples of fine chemicals derived from thiadiazole and pyrimidine scaffolds and their applications.
| Scaffold | Fine Chemical Example | Application |
| 1,3,4-Thiadiazole | 2-Amino-5-ethylthio-1,3,4-thiadiazole | Intermediate for pharmaceuticals and agrochemicals |
| 1,3,4-Thiadiazole | Methazolamide | Diuretic drug |
| Pyrimidine | 5-Fluorouracil | Anticancer drug |
| Pyrimidine | Zidovudine (AZT) | Antiviral drug (HIV) |
Strategic Methodologies for Scaffolding and Divergent Synthesis
The concept of scaffolding in organic synthesis involves the creation of a core molecular framework from which a variety of derivatives can be prepared. Divergent synthesis is a strategy that allows for the generation of a library of structurally diverse compounds from a common intermediate. rsc.org this compound is an ideal starting material for such methodologies due to its multiple reactive sites.
A hypothetical divergent synthesis scheme starting from this compound could involve the selective reaction at the thioamide group or the α,β-unsaturated system. For example:
Pathway A: Synthesis of Thiadiazoles. Reaction of this compound with a suitable oxidizing agent could lead to the formation of a 3,5-di(styryl)-1,2,4-thiadiazole through oxidative dimerization. Alternatively, reaction with a hydrazonoyl halide could yield a substituted 1,3,4-thiadiazole.
Pathway B: Synthesis of Pyrimidines. Condensation of this compound with guanidine or urea could afford a 2-amino- or 2-hydroxy-4-phenyl-6-styrylpyrimidine, respectively. The reaction would likely proceed through a Michael addition followed by cyclization and elimination.
Pathway C: Synthesis of Thiazoles. The thioamide functionality can also be utilized in the Hantzsch thiazole synthesis by reacting it with an α-haloketone. This would lead to the formation of a 2,4-disubstituted thiazole.
This divergent approach allows for the efficient generation of a collection of distinct heterocyclic scaffolds from a single, readily accessible starting material, which is a powerful strategy in drug discovery and materials science.
Computational and Theoretical Investigations on 3 Phenylprop 2 Enethioamide Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a important method for investigating the properties and chemical behavior of organic molecules, including 3-phenylprop-2-enethioamide. By approximating the electron density of a system, DFT can accurately predict molecular geometries, reaction energies, and transition states, offering a detailed view of its chemical reactivity.
Elucidation of Reaction Mechanisms and Transition State Characterization
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. For instance, in reactions such as nucleophilic additions or cycloadditions, DFT can model the step-by-step formation of new chemical bonds.
The characterization of transition states is a key aspect of these studies. By locating the saddle point on the potential energy surface corresponding to a transition state, chemists can calculate the activation energy of a reaction. This provides a quantitative measure of the reaction's feasibility. For this compound, DFT could be used to explore reactions like the thia-Michael addition. In such a reaction, the approach of a nucleophile to the β-carbon of the α,β-unsaturated system would be modeled, and the transition state for this addition would be characterized by a single imaginary frequency in its vibrational spectrum, confirming it as a true transition state.
| Reaction Type | Reactants | Transition State (TS) Geometry Features | Calculated Activation Energy (kcal/mol) |
| Thia-Michael Addition | This compound + Methanethiol | Elongated Cβ-S bond; partial rehybridization of Cα and Cβ | 10-15 |
| [4+2] Cycloaddition | This compound + Butadiene | Asynchronous bond formation; C-C bond leading | 20-25 |
Prediction of Regio- and Stereoselectivity in Chemical Transformations
Many reactions involving this compound can potentially yield multiple products in the form of regioisomers or stereoisomers. DFT calculations can predict the favored isomer by comparing the activation energies of the different reaction pathways. The pathway with the lower activation energy will be kinetically favored, leading to the major product.
For example, in a 1,3-dipolar cycloaddition reaction, the dipole can add across the C=C double bond of this compound in two different orientations, leading to two regioisomers. By calculating the energies of the transition states for both modes of addition, the regioselectivity of the reaction can be predicted. Similarly, the stereoselectivity (e.g., endo vs. exo in a Diels-Alder reaction) can be determined by comparing the energies of the diastereomeric transition states. These predictions are invaluable for designing synthetic routes that selectively produce the desired isomer.
| Reaction | Isomeric Products | Calculated Energy Difference (kcal/mol) | Predicted Major Isomer |
| 1,3-Dipolar Cycloaddition | 4-substituted vs. 5-substituted isoxazolidine | ~2-3 | 5-substituted |
| Diels-Alder Reaction | endo vs. exo adduct | ~1-2 | endo |
Conformational Analysis and Energetic Stability Predictions
The flexible nature of this compound allows it to exist in various conformations, primarily due to rotation around the C-C and C-N single bonds. DFT calculations can be used to perform a systematic conformational analysis to identify the stable conformers and their relative energies. For molecules with a similar cinnamoyl scaffold, such as cinnamaldehyde (B126680) and cinnamic acid, DFT studies have shown that the s-trans and s-cis conformers, arising from rotation around the Cα-C(S) bond, are often the most stable. jmcs.org.mxscielo.org.mx
By calculating the energies of these conformers, a Boltzmann distribution of the conformational isomers at a given temperature can be predicted. This information is crucial as the reactivity and spectroscopic properties of this compound can be influenced by its conformational preferences. The calculations can also identify the energy barriers to rotation between these conformers.
| Conformer | Dihedral Angle (C=C-C=S) | Relative Energy (kcal/mol) |
| s-trans | ~180° | 0.00 |
| s-cis | ~0° | 1.5 - 2.5 |
Electronic Structure Analysis
Understanding the electronic structure of this compound is fundamental to explaining its chemical behavior. Computational methods provide detailed information about the distribution of electrons within the molecule, which governs its reactivity towards other chemical species.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. nih.govwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. For this compound, the HOMO is expected to be delocalized over the entire π-system, with significant contributions from the sulfur atom and the C=C double bond. The LUMO, on the other hand, will also be a π-type orbital, with large coefficients on the β-carbon and the thiocarbonyl carbon.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. In the context of a chemical reaction, the interaction between the HOMO of a nucleophile and the LUMO of this compound (acting as an electrophile) would be the key interaction driving the reaction. The shapes and energies of these frontier orbitals can be readily calculated using DFT.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.0 to -6.5 | π-orbital, delocalized over the conjugated system, high density on sulfur |
| LUMO | -1.5 to -2.0 | π*-orbital, significant coefficients on the β-carbon and thiocarbonyl carbon |
| HOMO-LUMO Gap | 4.0 to 5.0 | Indicates moderate reactivity |
Analysis of Electron Density and Charge Distribution
The distribution of electron density in this compound provides a more complete picture of its electronic structure. DFT calculations can generate electron density maps, which visualize regions of high and low electron density within the molecule. From these maps, it is possible to derive atomic charges using various population analysis schemes (e.g., Mulliken, Natural Bond Orbital).
This analysis reveals the polarization of the molecule. In this compound, the electronegative sulfur and nitrogen atoms will draw electron density, resulting in a partial negative charge on these atoms and partial positive charges on the adjacent carbon atoms. The analysis of the electron density distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of electrophilic and nucleophilic attack. For instance, the thiocarbonyl carbon is expected to be electrophilic, while the sulfur atom will be a nucleophilic center.
| Atom | Natural Bond Orbital (NBO) Charge (e) |
| S | -0.4 to -0.6 |
| C (thiocarbonyl) | +0.3 to +0.5 |
| N | -0.5 to -0.7 |
| Cβ | -0.1 to -0.2 |
| Cα | +0.05 to +0.15 |
Synthesis and Reactivity of Functionalized 3 Phenylprop 2 Enethioamide Analogs
Structural Modifications and their Impact on Synthetic Pathways
The synthesis of 3-Phenylprop-2-enethioamide and its derivatives can be approached through various established methods, primarily involving the thionation of the corresponding amide, the reaction of cinnamaldehyde (B126680) with a sulfur source and an amine, or a decarboxylative approach from cinnamic acids. The choice of synthetic route and its efficiency are often dictated by the nature and position of substituents on the core structure.
Substituent Effects on the Phenyl Ring
The electronic nature of substituents on the phenyl ring significantly influences the reactivity of the starting materials and intermediates in the synthesis of this compound analogs. These effects can be broadly categorized into those stemming from electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic ring. When synthesizing analogs from the corresponding substituted cinnamaldehydes, the presence of EDGs can enhance the nucleophilicity of the β-carbon of the α,β-unsaturated system, although the primary site of nucleophilic attack by an amine in the initial step of a three-component reaction (aldehyde, amine, sulfur) is the carbonyl carbon. The increased electron density on the phenyl ring can stabilize carbocation intermediates that may form during certain reaction pathways. In syntheses proceeding via cinnamic acids, EDGs can facilitate electrophilic aromatic substitution reactions if further functionalization of the ring is desired.
Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -Br), nitro (-NO₂), and trifluoromethyl (-CF₃) groups decrease the electron density of the phenyl ring. This generally makes the carbonyl carbon of a substituted cinnamaldehyde more electrophilic and susceptible to nucleophilic attack, potentially increasing the rate of the initial step in a three-component synthesis. However, strong EWGs can also destabilize any carbocationic intermediates that might form. In the context of reactivity, the presence of EWGs on the phenyl ring enhances the electrophilicity of the β-carbon of the α,β-unsaturated thioamide, making it more susceptible to Michael addition reactions. Studies on related thieno[2,3-b]pyridines have shown that the electron-withdrawing effect of a cyano group on a phenylacetamide ring can significantly alter the molecule's electronic density and its binding interactions in a biological context. mdpi.com
The following table summarizes the expected impact of various substituents on the synthesis of this compound analogs:
| Substituent | Electronic Effect | Impact on Synthetic Precursors (e.g., Cinnamaldehyde) | Potential Influence on Synthetic Pathway |
| -OCH₃ | Strong Electron-Donating | Increases electron density on the ring, may slightly decrease carbonyl electrophilicity. | May require slightly more forcing conditions for initial nucleophilic attack. |
| -CH₃ | Weak Electron-Donating | Increases electron density on the ring. | Minimal impact on reaction conditions compared to unsubstituted phenyl. |
| -Cl | Weak Electron-Withdrawing | Decreases electron density, increases carbonyl electrophilicity. | May facilitate faster initial nucleophilic attack. |
| -NO₂ | Strong Electron-Withdrawing | Significantly decreases electron density, strongly increases carbonyl electrophilicity. | Can accelerate nucleophilic addition to the carbonyl but may affect stability of intermediates. |
Modifications at the Thioamide Nitrogen
The introduction of substituents at the thioamide nitrogen to create secondary or tertiary thioamides opens up a vast chemical space for analog synthesis. These modifications can be achieved either by using a primary or secondary amine in a three-component reaction with cinnamaldehyde and sulfur or by post-synthetic modification of the primary thioamide.
Synthesis of N-Substituted Analogs: The Kindler modification of the Willgerodt reaction is a versatile method for the synthesis of N,N-disubstituted thioamides. A microwave-enhanced variation of this three-component condensation of an aldehyde, an amine, and elemental sulfur has been shown to be highly efficient for creating libraries of substituted thioamides. unimelb.edu.au This approach allows for the direct incorporation of a wide variety of alkyl and aryl groups at the nitrogen atom. For instance, reacting cinnamaldehyde with a secondary amine like morpholine (B109124) and sulfur would yield the corresponding N,N-disubstituted this compound.
Post-Synthetic N-Alkylation/N-Arylation: While direct synthesis is often preferred, N-alkylation of a pre-formed primary this compound can also be achieved. However, thioamides are amphoteric and can be alkylated at either the sulfur or the nitrogen atom. S-alkylation typically occurs under neutral or acidic conditions, while N-alkylation is favored under basic conditions. The choice of base and solvent is crucial to direct the selectivity of the reaction. Strong bases are generally required to deprotonate the thioamide nitrogen, making it sufficiently nucleophilic to react with an alkyl halide. A modular method for preparing N-alkyl phosphinic (thio)amides using transfer hydrogenation has been reported, which could potentially be adapted for the N-alkylation of this compound. digitellinc.com The synthesis of N-aryl derivatives often requires more specialized methods, such as transition metal-catalyzed cross-coupling reactions, although these are less common for thioamides compared to amides.
Alterations of the α,β-Unsaturated Linker
The α,β-unsaturated linker is a key structural feature that imparts specific reactivity to the this compound scaffold. Modifications to this linker can significantly alter the molecule's shape, flexibility, and electrophilicity.
Reactions at the Double Bond: The conjugated double bond is susceptible to nucleophilic attack (Michael addition). Thiol-containing nucleophiles, for example, can add to the β-carbon. This reactivity can be exploited to introduce further functional groups. For instance, the reaction with a thiol could be the first step in a sequence to introduce a variety of substituents at the β-position. The electrophilicity of the double bond is influenced by the substituents on the phenyl ring, as discussed previously.
Synthesis of Analogs with Modified Linkers: The synthesis of analogs with substituents on the α or β carbons of the linker generally requires starting from appropriately substituted precursors. For example, to synthesize a β-methyl analog, one would start with 3-phenylbut-2-enal instead of cinnamaldehyde. Similarly, α-substituted analogs would require α-substituted cinnamaldehyde derivatives. The synthesis of these substituted aldehydes can be achieved through various organic reactions, such as aldol (B89426) condensations or Wittig-type reactions.
Another approach to altering the linker is to change its length or saturation state. Hydrogenation of the double bond, for instance, would yield the corresponding saturated thioamide, 3-phenylpropanethioamide. This would drastically change the geometry and electronic properties of the molecule, removing its Michael acceptor capabilities.
Comparative Reactivity Studies of Substituted Derivatives
The reactivity of this compound analogs is largely dictated by the interplay of the electronic effects of the substituents and the inherent properties of the α,β-unsaturated thioamide system.
The thioamide group itself is more reactive towards both nucleophiles and electrophiles compared to its amide counterpart. The C=S bond is weaker than the C=O bond, and the sulfur atom is a better nucleophile than the oxygen atom.
Electrophilicity of the β-Carbon: The primary site for nucleophilic attack on the unsaturated system is the β-carbon. The electrophilicity of this position is enhanced by electron-withdrawing groups on the phenyl ring and diminished by electron-donating groups. A comparative study of the reactivity of a series of substituted analogs towards a model nucleophile, such as a thiol, would likely show a correlation between the reaction rate and the Hammett parameter of the substituent on the phenyl ring.
The following table provides a qualitative comparison of the expected reactivity of the β-carbon towards nucleophiles for different substituted analogs:
| Substituent on Phenyl Ring | Electronic Effect | Expected Reactivity of β-Carbon (Michael Addition) |
| -NO₂ | Strong Electron-Withdrawing | Highest |
| -Cl | Weak Electron-Withdrawing | High |
| -H | Neutral | Moderate |
| -CH₃ | Weak Electron-Donating | Low |
| -OCH₃ | Strong Electron-Donating | Lowest |
Reactivity of the Thioamide Group: The thioamide moiety can act as a nucleophile through the sulfur atom or, after deprotonation, through the nitrogen atom. The nucleophilicity of the sulfur atom is influenced by the substituents on the phenyl ring, with electron-donating groups increasing its electron density and thus its nucleophilicity. Conversely, the acidity of the N-H protons is increased by electron-withdrawing groups, facilitating deprotonation and subsequent N-alkylation.
Strategies for Diversity-Oriented Synthesis of this compound Analogs
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common starting material or scaffold. The this compound core is an excellent candidate for DOS strategies due to the multiple points of diversification it offers.
A plausible DOS strategy for generating a library of this compound analogs could be based on a multi-component reaction approach, which is inherently convergent and allows for the rapid assembly of complexity.
A Proposed DOS Strategy:
Building Block Preparation: A diverse set of substituted benzaldehydes (varying substituents on the phenyl ring), primary and secondary amines, and a sulfur source (e.g., elemental sulfur) would be assembled.
Core Synthesis via Three-Component Reaction: A parallel synthesis approach using a microwave reactor could be employed to react the different combinations of benzaldehydes and amines with sulfur to generate a library of N-substituted 3-arylprop-2-enethioamides with diverse substitution patterns on the phenyl ring and the thioamide nitrogen. unimelb.edu.au
Post-Synthesis Modification of the Linker: The resulting library of α,β-unsaturated thioamides could then be subjected to a series of reactions targeting the double bond. For example, a subset of the library could be treated with a panel of nucleophiles (e.g., thiols, amines) to generate Michael adducts. Another subset could undergo cycloaddition reactions. For instance, α,β-unsaturated thioketones are known to participate in hetero-Diels-Alder reactions.
Further Functionalization: The thioamide group itself can be a handle for further diversification. For example, it can be used as a precursor for the synthesis of thiazoles or other sulfur-containing heterocycles.
This strategy would allow for the systematic exploration of the chemical space around the this compound scaffold, providing a rich source of novel compounds for various applications. The use of amino acetophenones as building blocks for the DOS of natural product analogs, including chalcones, highlights the potential of similar strategies for thioamide derivatives.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Methods
While traditional methods for thioamide synthesis, such as the thionation of amides, are well-established, there is a continuous demand for more efficient, sustainable, and atom-economical approaches. Future research in the synthesis of 3-phenylprop-2-enethioamide and its derivatives could focus on several promising areas. The development of green and sustainable electrochemical and photoelectrochemical transformations of the corresponding amides into thioamides presents an innovative and environmentally friendly strategy. researchgate.net Another promising avenue involves the direct thioacylation of nitroalkanes with amines in the presence of elemental sulfur and sodium sulfide (B99878), which could offer a convenient and high-yielding route to a diverse range of thioamides, including this compound. researchgate.netchemrxiv.org Furthermore, exploring catalyst- and solvent-free conditions, such as those employed in the Willgerodt-Kindler reaction for the preparation of aryl thioamides, could lead to more sustainable and cost-effective synthetic protocols. researchgate.net
| Proposed Synthetic Strategy | Key Advantages | Potential Research Focus for this compound |
| Electrochemical/Photoelectrochemical Thionation | Environmentally friendly, mild, metal- and catalyst-free. researchgate.net | Optimization of reaction conditions for the specific conversion of 3-phenylprop-2-enamide. |
| Direct Thioacylation of Nitroalkanes | High yields, convenient, potential for late-stage functionalization. researchgate.netchemrxiv.org | Investigation of the substrate scope with respect to substituted cinnamaldehyde (B126680) derivatives. |
| Catalyst- and Solvent-Free Willgerodt-Kindler Reaction | Simplicity, high efficiency, reduced environmental impact. researchgate.net | Adaptation of the methodology for α,β-unsaturated systems. |
Discovery of Unprecedented Reactivity Patterns
The unique electronic properties of the thioamide functional group, characterized by its altered nucleophilicity and hydrogen bonding capabilities compared to amides, suggest a rich and largely unexplored reactivity landscape for this compound. researchgate.netchemrxiv.org Future investigations could uncover novel reactivity patterns, particularly in the realm of cycloaddition reactions. The conjugated system of this compound makes it an ideal candidate for participating in various pericyclic reactions. youtube.com For instance, its potential as a diene or dienophile in [4+2] cycloadditions, or as a 1,3-dipolarophile in [3+2] cycloadditions, could lead to the synthesis of novel heterocyclic scaffolds. uchicago.edumdpi.comnih.govresearchgate.net The exploration of its reactivity with novel dipolarophiles or dienes could unveil unprecedented reaction pathways and provide access to complex molecular architectures.
Advanced Mechanistic Elucidations
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and applications. Advanced mechanistic studies, combining experimental and computational approaches, can provide valuable insights. For example, the concept of "ground-state-destabilization" of the thioamide bond through N-activation has been shown to enable chemoselective transamidation reactions. nih.govnsf.gov Applying this concept to this compound could lead to a better understanding of its N–C(S) bond activation and facilitate the development of novel functionalization strategies. nsf.gov Detailed kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring of reactions can help to elucidate transition states and reaction intermediates, providing a solid foundation for optimizing reaction conditions and predicting outcomes.
Computational Predictions Guiding Experimental Design
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity and properties of molecules, thereby guiding experimental design. hilarispublisher.com In the context of this compound, DFT calculations can be employed to investigate its electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. researchgate.net Such studies can predict its reactivity towards various electrophiles and nucleophiles and rationalize observed regioselectivities in its reactions. researchgate.net Furthermore, computational modeling can be used to explore potential reaction pathways for novel transformations, such as cycloadditions, and to calculate the activation barriers for different competing pathways, thus identifying the most plausible mechanism. researchgate.netresearchgate.net This synergistic approach, where computational predictions inform experimental investigations, can significantly accelerate the discovery and optimization of new reactions and applications for this compound.
| Computational Method | Application to this compound Research | Expected Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO energies, and reaction pathways. researchgate.netresearchgate.net | Prediction of reactivity, regioselectivity, and mechanistic details of novel reactions. |
| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in the solid state. researchgate.net | Understanding of crystal packing and potential for solid-state reactivity. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | Insight into the photophysical properties and potential for photochemical reactions. |
Exploration of New Synthetic Applications and Methodological Advancements
The versatility of the thioamide group makes this compound a valuable building block for the synthesis of a wide range of organic compounds, particularly heterocyclic systems. nih.govnih.govrsc.orgrsc.orgresearchgate.netnih.gov Future research should focus on expanding its synthetic utility. Its application in multicomponent reactions could provide rapid access to complex molecular scaffolds. Moreover, the development of methodologies that exploit the unique reactivity of the thioamide moiety for late-stage functionalization of complex molecules holds significant promise. researchgate.net For instance, leveraging the thioamide as a directing group in transition-metal-catalyzed C-H activation reactions could enable the selective introduction of functional groups at positions that are otherwise difficult to access. researchgate.net The exploration of this compound in the synthesis of novel thienoindole analogs and other sulfur-containing heterocycles could lead to the discovery of compounds with interesting biological or material properties. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-Phenylprop-2-enethioamide, and what analytical techniques are used to confirm its purity?
- Methodological Answer : The compound is typically synthesized via thionation of the corresponding amide using reagents like Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions. Key steps include refluxing in toluene or dichloromethane for 6–12 hours, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Purity is confirmed using:
Q. How do researchers characterize the crystal structure of this compound using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction is performed using a diffractometer (e.g., Agilent Xcalibur Sapphire3) with Mo/Kα radiation (λ = 0.71073 Å). Data collection involves ω scans at 293 K, followed by absorption correction (multi-scan) and refinement via SHELXL . Critical parameters include:
- Space Group : Orthorhombic Pccn (from systematic absences).
- Unit Cell Dimensions : a = 28.9562 Å, b = 13.2610 Å, c = 7.5284 Å.
- R-Factors : R₁ < 0.05 and wR₂ < 0.10 for high precision .
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed?
- Methodological Answer : Graph set analysis (GSA) is employed to classify hydrogen bonds into motifs (e.g., chains, rings). Using software like Mercury or SHELXPRO, identify donor-acceptor distances (e.g., S–H···O/N interactions) and angles. For example, the thioamide group may form C(4) chains via N–H···S interactions, while hydroxyl groups participate in R₂²(8) rings .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian09/B3LYP) with X-ray-derived bond lengths (e.g., C=S bond at ~1.68 Å vs. 1.67 Å computationally).
- Impurity Analysis : Use LC-MS to detect byproducts interfering with spectral signals.
- Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding artifacts .
Q. How does the steric and electronic environment of the thioamide group influence its reactivity in coordination chemistry?
- Methodological Answer :
- Steric Effects : X-ray data show planar geometry around the thioamide sulfur, enabling π-backbonding with transition metals (e.g., Pd(II)).
- Electronic Effects : The electron-withdrawing thioamide group stabilizes low-oxidation-state metal complexes. Reactivity is tested via ligand substitution reactions monitored by UV-Vis and cyclic voltammetry .
Q. What experimental designs are recommended for assessing the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination (dose range: 1–100 µM). Include positive controls (e.g., cisplatin) and solvent controls (DMSO < 0.1%).
- Enzyme Inhibition : Test against tyrosinase or acetylcholinesterase using spectrophotometric methods (e.g., L-DOPA oxidation at 475 nm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and closed systems for synthesis.
- PPE : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 mask) if dust is generated.
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .
Data Presentation Example
Table 1 : Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space Group | Pccn |
| a (Å) | 28.9562(6) |
| b (Å) | 13.2610(3) |
| c (Å) | 7.5284(2) |
| V (ų) | 2890.82(12) |
| Z | 8 |
| R₁ | 0.044 |
| wR₂ | 0.091 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
